molecular formula C8H7NO6 B8247024 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid CAS No. 41400-00-4

4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid

Cat. No.: B8247024
CAS No.: 41400-00-4
M. Wt: 213.14 g/mol
InChI Key: GQXVVNWZVFKOGE-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid is a heterocyclic organic compound with the molecular formula C8H7NO6. This compound is characterized by a pyrrole ring substituted with a methyl group and three carboxylic acid groups at positions 2, 3, and 5. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid typically involves the condensation of a carboxylic acid with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often include refluxing the reactants in an appropriate solvent and using an acid catalyst to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3,5-tricarboxylic acid derivatives, while reduction can produce pyrrole-2,3,5-tricarbinols.

Scientific Research Applications

4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in studies of enzyme inhibition and as a probe for investigating biological pathways involving pyrrole derivatives.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological context. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

    Pyrrole-2,3,5-tricarboxylic acid: Lacks the methyl group at position 4, resulting in different chemical and biological properties.

    4-Methyl-1H-pyrrole-2,5-dicarboxylic acid: Contains only two carboxylic acid groups, leading to variations in reactivity and applications.

    4-Methyl-1H-pyrrole-3,5-dicarboxylic acid: Similar to the above but with carboxylic acid groups at different positions.

Uniqueness: 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid is unique due to the presence of three carboxylic acid groups and a methyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-methyl-1H-pyrrole-2,3,5-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c1-2-3(6(10)11)5(8(14)15)9-4(2)7(12)13/h9H,1H3,(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXVVNWZVFKOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10785614
Record name 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10785614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41400-00-4
Record name 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10785614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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